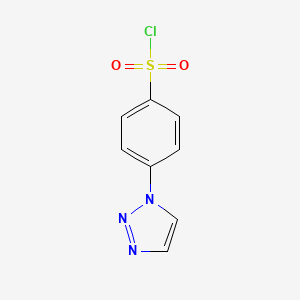

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULILODVETLTVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a nucleophilic substitution reaction.

Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the benzene ring to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate thioesters.

Oxidation: Produces oxidized triazole derivatives.

Reduction: Produces reduced triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Anticancer Activity

Research has demonstrated the potential of compounds containing the triazole moiety in anticancer therapies. For instance, a study synthesized a series of 4-(1H-1,2,3-triazol-1-yl)coumarin conjugates and evaluated their anticancer activities against human cancer cell lines such as MCF-7 (breast), SW480 (colon), and A549 (lung). The findings indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that the triazole group enhances biological activity in these contexts .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole-containing compounds have shown efficacy against various pathogens. The sulfonyl chloride group may enhance the solubility and bioavailability of these compounds, making them suitable candidates for developing new antimicrobial agents.

Material Science Applications

Polymer Chemistry

In material science, 4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride can serve as a coupling agent or cross-linker in polymer synthesis. Its ability to form stable bonds with different polymer matrices can improve mechanical properties and thermal stability.

Optical Materials

Recent studies have explored the use of triazole derivatives in optical materials. The unique electronic properties of triazoles allow for their incorporation into materials designed for photonic applications. For example, research on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides has highlighted their potential as optical materials due to their structural characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Key Differences:

Positional Isomerism (Para vs. Meta Triazole): The para isomer (target compound) exhibits distinct electronic and steric properties compared to the meta-triazole analogue. Reactivity in nucleophilic substitutions (e.g., with amines) could differ due to electronic effects, though direct comparative data are lacking.

Functional Group Variation (Triazole vs. Oxazolidinone): The oxazolidinone substituent in 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride introduces a five-membered lactam ring, which may confer greater polarity and hydrogen-bonding capacity compared to the triazole group. This could influence solubility and biological activity .

Synthetic Utility: The triazole-containing compounds are ideal for CuAAC-based bioconjugation or combinatorial library synthesis, whereas oxazolidinone derivatives may find use in antimicrobial agents (a common application of oxazolidinones) .

Cost and Availability: The oxazolidinone derivative is priced higher (€1,083.00/g vs. €1,030.00/500 mg for the triazole compound), likely reflecting more complex synthesis or niche demand .

Reactivity and Stability

- Triazole vs. Oxazolidinone Stability: Triazoles are thermally stable and resistant to hydrolysis, making 4-(1H-triazol-1-yl)benzene-1-sulfonyl chloride suitable for prolonged storage and diverse reaction conditions. In contrast, oxazolidinones may degrade under strong acids/bases, limiting their utility in harsh synthetic environments .

- Sulfonyl Chloride Reactivity: Both compounds undergo nucleophilic displacement at the sulfur center, but the electron-withdrawing triazole group in the para position may enhance the electrophilicity of the sulfonyl chloride compared to the meta isomer or oxazolidinone derivative .

Biologische Aktivität

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is a synthetic compound characterized by its unique structure, which includes a triazole ring linked to a benzene ring with a sulfonyl chloride substituent. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications in drug development.

The primary biological activity of this compound is its anticancer properties. Research indicates that it effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves inducing apoptosis through the disruption of cellular signaling pathways and the activation of specific biochemical cascades that lead to cell cycle arrest .

Targeted Cancer Cell Lines

| Cell Line | Type of Cancer | Effect |

|---|---|---|

| MCF-7 | Breast Carcinoma | Inhibition of proliferation; apoptosis induction |

| HCT-116 | Colon Carcinoma | Inhibition of proliferation; apoptosis induction |

Biochemical Pathways

The action of this compound is mediated through several biochemical pathways:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase, preventing further cell division .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable properties, such as good metabolic stability and the ability to form hydrogen bonds with biological targets. This enhances its potential efficacy as a therapeutic agent.

Safety and Toxicity

While this compound shows promising biological activity, it is classified as hazardous. It poses risks such as acute oral toxicity and skin irritation. Safety data emphasizes the need for careful handling in laboratory settings .

Anticancer Activity Evaluation

In one study focused on structural optimization of triazole derivatives, compounds similar to this compound were synthesized and evaluated against multiple human cancer cell lines. The results demonstrated significant antiproliferative effects across these lines, particularly with compounds that retained the triazole moiety .

Structure–Activity Relationship (SAR)

The presence of the sulfonyl group in related compounds has been shown to enhance biological activity significantly. For instance, derivatives with modifications at specific positions on the triazole or benzene rings exhibited varying degrees of anticancer potency, indicating that careful design can optimize therapeutic effects .

Applications in Medicinal Chemistry

This compound is being explored for its potential as a lead compound in drug development. Its ability to act as an enzyme inhibitor suggests applications in treating various diseases beyond cancer, including antifungal and antibacterial therapies.

Potential Applications Table

| Application | Description |

|---|---|

| Medicinal Chemistry | Synthesis of drug candidates targeting enzymes/receptors |

| Antifungal Agents | Investigated for activity against fungal pathogens |

| Bioconjugation | Modification of biomolecules for research purposes |

Q & A

Q. What are the standard synthetic routes for 4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, terminal alkynes (e.g., ethynylbenzene derivatives) react with azides (e.g., sulfonyl chloride-containing azides) under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts like CuBr or CuSO₄/sodium ascorbate . Post-cycloaddition, the sulfonyl chloride group can be introduced via chlorination of sulfonic acid precursors using reagents like PCl₅ or SOCl₂. Optimization involves adjusting catalyst loading, reaction time, and purification methods (e.g., column chromatography or recrystallization) to achieve >90% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm triazole ring formation (e.g., characteristic peaks for triazole protons at δ 7.5–8.5 ppm) and sulfonyl chloride connectivity.

- IR Spectroscopy : Identification of S=O stretches (~1350–1150 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).

- Mass Spectrometry (HRMS/ESI) : To verify molecular ion peaks and isotopic patterns consistent with Cl and S atoms . Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines (to form sulfonamides), alcohols (to form sulfonate esters), and thiols. For example, coupling with primary amines in dichloromethane or THF at 0–25°C yields sulfonamide derivatives, which are common intermediates in drug discovery . Reactivity can be modulated by steric hindrance from the triazole ring or solvent polarity .

Advanced Research Questions

Q. How can researchers address challenges in regioselective triazole formation during CuAAC synthesis?

CuAAC guarantees 1,4-regioselectivity for terminal alkynes, but steric or electronic effects from substituents (e.g., electron-withdrawing sulfonyl groups) may reduce yield. Strategies include:

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they mitigated?

Twinning, disorder in the triazole/sulfonyl groups, and weak diffraction due to flexible substituents are common. Using SHELXL for refinement:

Q. How can conflicting data from alternative synthetic routes (e.g., azide vs. alkyne pre-functionalization) be reconciled?

Comparative studies using kinetic profiling (e.g., reaction calorimetry) and computational modeling (DFT for transition-state analysis) clarify mechanistic pathways. For instance, pre-functionalizing the benzene ring with sulfonyl chloride before CuAAC may reduce side reactions versus post-functionalization . Contradictions in yield or purity often stem from competing hydrolysis of the sulfonyl chloride group, necessitating anhydrous conditions .

Q. What strategies enable the design of bioactive derivatives using this compound as a scaffold?

- Sulfonamide Libraries : React with diverse amines (e.g., heterocyclic, alkyl) to explore antimicrobial or kinase inhibition activity.

- Click Chemistry Diversification : Introduce additional triazole motifs via sequential CuAAC reactions.

- Prodrug Development : Mask the sulfonyl chloride as a stable sulfonate ester, hydrolyzing in vivo .

Methodological Notes

- Synthesis Optimization : Always monitor reactions via TLC or HPLC to detect intermediates/byproducts.

- Crystallography : Use SHELXTL for structure solution and Olex2 for visualization, referencing SHELX guidelines for disorder modeling .

- Safety : Handle sulfonyl chlorides under inert atmospheres (N₂/Ar) due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.